Cas no 77212-22-7 (Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate)
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
- ethyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- TQP1078
- 77212-22-7
- ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
- MFCD11046183
- AKOS027428695
- SCHEMBL11360565
- Ethyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- LH0035
-
- MDL: MFCD11046183
- Inchi: 1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
- InChI Key: HFVSVICJUWGGGY-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1=C(C(=O)OCC)C=NN1)(F)F
Computed Properties
- Exact Mass: 284.07726208g/mol
- Monoisotopic Mass: 284.07726208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55Ų
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424211-1 g |
Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate; . |
77212-22-7 | 1g |
€623.20 | 2023-04-24 | ||
| abcr | AB424211-5 g |
Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate; . |
77212-22-7 | 5g |
€1248.00 | 2023-04-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197072-1g |
Ethyl 5-[3-(trifluoromethyl)phenyl]-1h-pyrazole-4-carboxylate |
77212-22-7 | 98% | 1g |
¥11220.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197072-5g |
Ethyl 5-[3-(trifluoromethyl)phenyl]-1h-pyrazole-4-carboxylate |
77212-22-7 | 98% | 5g |
¥27588.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197072-10g |
Ethyl 5-[3-(trifluoromethyl)phenyl]-1h-pyrazole-4-carboxylate |
77212-22-7 | 98% | 10g |
¥38838.00 | 2024-07-28 | |
| A2B Chem LLC | AJ27781-1g |
ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
77212-22-7 | 95+% | 1g |
$1078.00 | 2024-04-19 | |
| A2B Chem LLC | AJ27781-2g |
ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
77212-22-7 | 95+% | 2g |
$1460.00 | 2024-04-19 | |
| A2B Chem LLC | AJ27781-5g |
ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
77212-22-7 | 95+% | 5g |
$2068.00 | 2024-04-19 | |
| A2B Chem LLC | AJ27781-10g |
ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
77212-22-7 | 95+% | 10g |
$2608.00 | 2024-04-19 | |
| A2B Chem LLC | AJ27781-25g |
ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
77212-22-7 | 95+% | 25g |
$3845.00 | 2024-04-19 |
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate Suppliers
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate (CAS No. 77212-22-7): A Comprehensive Overview
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate, identified by its CAS number CAS No. 77212-22-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the synthesis of biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethyl group and a phenyl ring, contribute to its remarkable chemical and pharmacological properties.
The Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate molecule is characterized by a pyrazolidine core, which is a heterocyclic structure known for its stability and reactivity. This core is functionalized with an ethyl ester group at the 4-position and a substituted phenyl ring at the 3-position. The introduction of the trifluoromethyl group at the para position of the phenyl ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug development.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazolidine derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate aligns well with these trends, as it combines the favorable properties of pyrazolidines with the enhancing effects of fluorinated aromatic rings.
One of the most compelling aspects of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The trifluoromethyl group, in particular, has been shown to modulate binding affinity and selectivity, thereby improving drug efficacy.
The synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the condensation of appropriate precursors to form the pyrazolidine ring, followed by functionalization with the ethyl ester group and the introduction of the substituted phenyl ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The pharmacological evaluation of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical trials have indicated potential anticancer activity by interfering with critical signaling pathways in tumor cells. These findings underscore the compound's therapeutic promise and justify further investigation.
The incorporation of computational chemistry methods has further enhanced our understanding of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate's pharmacological behavior. Molecular docking studies have provided insights into its binding interactions with target proteins, helping to rationalize its biological activity. These computational approaches complement experimental data and accelerate the drug discovery process by predicting potential lead compounds.
In conclusion, Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate represents a valuable asset in pharmaceutical research due to its unique structural features and promising biological activities. Its role as a versatile intermediate and its potential therapeutic applications make it a compound of significant interest. As research continues to uncover new insights into its pharmacology and synthesis, Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is poised to play an important role in future drug development efforts.
77212-22-7 (Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate) Related Products
- 21031-22-1(methyl 3-phenyl-1H-pyrazole-4-carboxylate)
- 184104-05-0(4-Pyridazinecarboxylic acid, 3-methyl-6-[3-(trifluoromethyl)phenyl]-, ethylester)
- 181867-24-3(Ethyl 3-Phenylpyrazole-4-carboxylate)
- 58582-98-2(ethyl-3-(p-chlorophenyl)-4-pyrazole carboxylate)
- 76923-16-5(Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 618383-45-2(5-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid)
- 76923-15-4(methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate)
- 1017784-36-9(1H-Pyrazole-4-carboxylicacid, 3-(4-fluorophenyl)-, methyl ester)
- 306936-65-2(3-4-(Trifluoromethyl)phenyl-1H-pyrazole-4-carbaldehyde)
- 1150164-02-5(Methyl 5-p-Tolylpyrazole-4-carboxylate)